4H-1-Benzopyran-4-one,8-amino-7-hydroxy-3-methyl-2-phenyl-(9CI) 4H-1-Benzopyran-4-one,8-amino-7-hydroxy-3-methyl-2-phenyl-(9CI)
Brand Name: Vulcanchem
CAS No.: 110197-04-1
VCID: VC0008766
InChI: InChI=1S/C16H13NO3/c1-9-14(19)11-7-8-12(18)13(17)16(11)20-15(9)10-5-3-2-4-6-10/h2-8,18H,17H2,1H3
SMILES: CC1=C(OC2=C(C1=O)C=CC(=C2N)O)C3=CC=CC=C3
Molecular Formula: C16H13NO3
Molecular Weight: 267.28 g/mol

4H-1-Benzopyran-4-one,8-amino-7-hydroxy-3-methyl-2-phenyl-(9CI)

CAS No.: 110197-04-1

Main Products

VCID: VC0008766

Molecular Formula: C16H13NO3

Molecular Weight: 267.28 g/mol

4H-1-Benzopyran-4-one,8-amino-7-hydroxy-3-methyl-2-phenyl-(9CI) - 110197-04-1

CAS No. 110197-04-1
Product Name 4H-1-Benzopyran-4-one,8-amino-7-hydroxy-3-methyl-2-phenyl-(9CI)
Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
IUPAC Name 8-amino-7-hydroxy-3-methyl-2-phenylchromen-4-one
Standard InChI InChI=1S/C16H13NO3/c1-9-14(19)11-7-8-12(18)13(17)16(11)20-15(9)10-5-3-2-4-6-10/h2-8,18H,17H2,1H3
Standard InChIKey VGXOUSJJDJJUMK-UHFFFAOYSA-N
SMILES CC1=C(OC2=C(C1=O)C=CC(=C2N)O)C3=CC=CC=C3
Canonical SMILES CC1=C(OC2=C(C1=O)C=CC(=C2N)O)C3=CC=CC=C3
Synonyms 4H-1-Benzopyran-4-one,8-amino-7-hydroxy-3-methyl-2-phenyl-(9CI)
PubChem Compound 13735930
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator